Cloperastine fendizoate
Overview
Description
Cloperastine fendizoate is an antitussive and antihistamine agent . It acts as a σ1 receptor agonist, a GIRK channel blocker, and a H1 receptor antagonist .
Synthesis Analysis
The synthesis of Cloperastine fendizoate involves several steps. The halogenation of 4-Chlorobenzhydrol with phosphorus tribromide in tetrachloromethane gives 1-(Bromophenylmethyl)-4-chlorobenzene. Treatment with ethylenechlorohydrin gives 1-(4-Chlorobenzhydryl)oxy-2-chloroethane. Reaction with piperidine completes the synthesis of Cloperastine .Molecular Structure Analysis
The molecular structure of Cloperastine fendizoate is C40H38ClNO5 . The exact mass is 647.24 and the molecular weight is 648.200 .Chemical Reactions Analysis
The pharmacokinetics of Cloperastine fendizoate has been studied in healthy subjects under fasting and postprandial conditions . The study evaluated the bioequivalence and safety effects of the generic test tablet of cloperastine after single-dose administration .Physical And Chemical Properties Analysis
The chemical formula of Cloperastine fendizoate is C40H38ClNO5 . The exact mass is 647.24 and the molecular weight is 648.200 .Scientific Research Applications
Crystal Structure Analysis : Marubayashi, Fujii, and Hirayama (1999) conducted a study to understand the crystal structure of cloperastine fendizoate. This analysis is crucial to comprehend the drug's molecular conformation and its structure-activity relationships (Marubayashi, Fujii, & Hirayama, 1999).
Determination of Genotoxic Impurities : García et al. (2012) developed chromatographic methods to determine genotoxic impurities in cloperastine fendizoate, highlighting the importance of monitoring impurities in pharmaceuticals (García, Rupérez, Ceppa, Pellati, & Barbas, 2012).
Enantioselective Analysis : Lun et al. (2020) developed a chiral LC-MS/MS technology for quantifying the enantiomers of cloperastine in rat plasma, aiding in understanding the stereoselective pharmacokinetics of the drug (Lun, Zhao, Jiang, Song, & Guo, 2020).
COVID-19 Treatment Potential : Turabián (2020) discussed the potential use of cloperastine in early-stage COVID-19 treatment due to its antiviral properties and the common symptom of cough in COVID-19 patients (Turabián, 2020).
Cardiovascular Safety Concerns : Takahara et al. (2012) assessed the effects of cloperastine on ventricular repolarization, providing insights into its cardiovascular safety profile (Takahara, Fujiwara, Ohtsuki, Oka, Namekata, & Tanaka, 2012).
Impurity Identification : Liu et al. (2020) identified and quantified impurities in cloperastine hydrochloride, emphasizing the importance of drug purity for safety and efficacy (Liu, Cheng, Fu, Zhong, Xia, Guo, Zheng, & Yu, 2020).
Pharmacological Actions on TRPM2 Channels : Chen et al. (2012) explored the inhibition of TRPM2 channels by cloperastine and other compounds, contributing to the understanding of its pharmacological actions (Chen, Zeng, Eastmond, Elsenussi, Boa, & Xu, 2012).
Micturition Reflex Effects : Kimura et al. (2019) studied the effect of cloperastine on the micturition reflex in mice, providing insights into its potential effects on urinary function (Kimura, Soeda, Kudo, Sato, Koga, Misumi, Takahama, & Toda, 2019).
Levocloperastine Analysis : Zhou et al. (2011) determined the crystal structure of levocloperastine fendizoate, contributing to the understanding of this cloperastine enantiomer (Zhou, Min, Yu, Kaibei, Hu, Hong-gang, Li, Feng, Long, & Yuan-de, 2011).
Neuroprotective Effects : Soeda et al. (2014) investigated cloperastine's potential neuroprotective effects in mice exposed to diethylstilbestrol, suggesting its possible use in treating certain neurological conditions (Soeda, Hirakawa, Inoue, Shirasaki, & Takahama, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-(4-hydroxy-3-phenylbenzoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-11-10-14(12-17(18)13-6-2-1-3-7-13)19(22)15-8-4-5-9-16(15)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXZFKAKWSHBDCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C=C1)C2=C(C=CC(=C2)C(=O)C3=CC=CC=C3C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H38ClNO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001005645 | |
Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
648.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cloperastine fendizoate | |
CAS RN |
85187-37-7 | |
Record name | Cloperastine fendizoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85187-37-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cloperastine fendizoate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187377 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(6-Hydroxy[1,1'-biphenyl]-3-carbonyl)benzoic acid--1-{2-[(4-chlorophenyl)(phenyl)methoxy]ethyl}piperidine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001005645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CLOPERASTINE FENDIZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2M105305SU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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